molecular formula C16H13N3 B11519320 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole

1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B11519320
M. Wt: 247.29 g/mol
InChI Key: IRWFBVGNNFTFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system that includes an imidazole ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-phenyl-1H-imidazole with 1,2-diaminobenzene in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of 1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst or alkylation using alkyl halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the ring system.

    Substitution: Formation of substituted derivatives with new functional groups attached to the ring system.

Scientific Research Applications

1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound may interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole: Lacks the methyl group at the 1-position.

    1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a][1,3]benzimidazole: Contains an additional methyl group on the phenyl ring.

    1-methyl-2-(4-chlorophenyl)-1H-imidazo[1,2-a][1,3]benzimidazole: Contains a chlorine atom on the phenyl ring.

Uniqueness

1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a phenyl group at specific positions contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

3-methyl-2-phenylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C16H13N3/c1-18-15(12-7-3-2-4-8-12)11-19-14-10-6-5-9-13(14)17-16(18)19/h2-11H,1H3

InChI Key

IRWFBVGNNFTFET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.